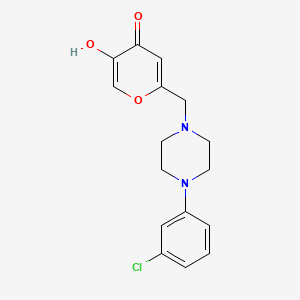

![molecular formula C23H27N3O4S B2863326 N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 899928-69-9](/img/structure/B2863326.png)

N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

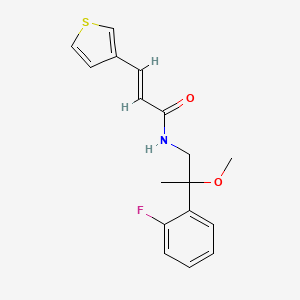

“N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide” is a complex organic compound. It is related to the class of compounds known as thiosemicarbazones . Thiosemicarbazones have been explored by medicinal chemists owing to their wide range of biological activities, which include antibacterial, antimalarial, antiviral, and antitumor activities .

Synthesis Analysis

The synthesis of such compounds is typically a multi-step process. For instance, a related compound was synthesized through two-step reactions . In the first step, different 1- (4- (methylsulfonyl)phenyl)-2- (phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4- (methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a cyclohexyl group, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-1(2H)-yl group .Aplicaciones Científicas De Investigación

Cyclooxygenase-2 (COX-2) Inhibition for Anti-inflammatory Drugs

This compound has potential applications as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in the inflammation process by converting arachidonic acid to pro-inflammatory mediators. Selective inhibition of COX-2 can lead to the development of anti-inflammatory drugs with fewer side effects compared to non-selective NSAIDs .

Synthesis of Novel Analgesic Agents

Due to its structural similarity to known analgesic compounds, this chemical could be used in the synthesis of new pain-relief medications. Its unique molecular structure might interact with biological targets involved in pain perception .

Development of Antipyretic Formulations

The compound’s ability to inhibit COX-2 also suggests its use in creating antipyretic (fever-reducing) drugs. By reducing the production of prostaglandins, which are involved in fever response, it could serve as a basis for new antipyretic formulations .

Research in Medicinal Chemistry

As a part of a series of compounds with a thieno[2,3-d]pyrimidin backbone, it can be used in medicinal chemistry research to explore the relationship between structure and activity, particularly in the context of COX-2 inhibition .

Pharmacokinetic Studies

The compound’s unique structure makes it a candidate for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for drug development .

Chemical Library Inclusion for Drug Discovery

This compound can be included in chemical libraries used for high-throughput screening in drug discovery programs. Its distinct chemical structure could interact with various biological targets, leading to the identification of new therapeutic agents .

Propiedades

IUPAC Name |

N-cyclohexyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-14-15(2)31-22-20(14)21(28)26(17-10-7-11-18(12-17)30-3)23(29)25(22)13-19(27)24-16-8-5-4-6-9-16/h7,10-12,16H,4-6,8-9,13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBFLDJYGPDWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)C4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

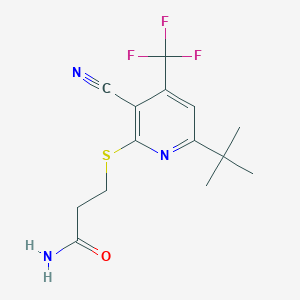

![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2863244.png)

![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone](/img/structure/B2863245.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863246.png)

![3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2863248.png)

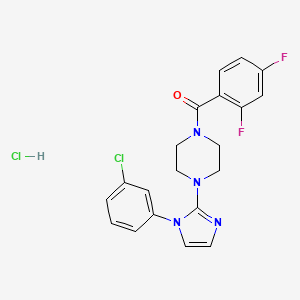

![8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863250.png)

![N-benzyl-1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2863256.png)

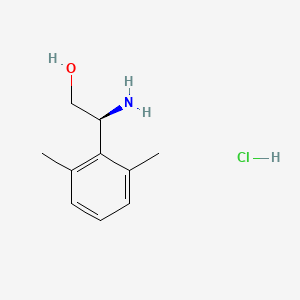

![2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide](/img/structure/B2863258.png)

![1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2863264.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2863266.png)